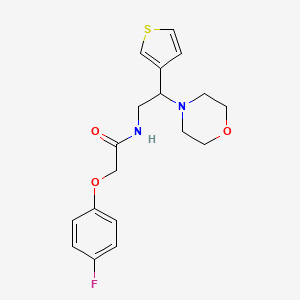![molecular formula C18H25ClFN3OS B2671233 N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride CAS No. 1215628-39-9](/img/structure/B2671233.png)
N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclohexanecarboxamide core, a fluorinated benzo[d]thiazole moiety, and a dimethylaminoethyl group, making it a versatile molecule for scientific research and industrial use.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclohexanecarboxylic acid chloride and 4-fluorobenzo[d]thiazole-2-amine.
Reaction Steps: The cyclohexanecarboxylic acid chloride is reacted with 4-fluorobenzo[d]thiazole-2-amine in the presence of a base such as triethylamine to form the intermediate amide.
Dimethylaminoethylation: The intermediate amide is then reacted with 2-(dimethylamino)ethylamine to introduce the dimethylaminoethyl group.
Hydrochloride Formation: The final product is obtained by treating the amide with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods:
Batch Production: The compound can be synthesized in batch reactors, where each step is carefully controlled to ensure product quality.
Purification: Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Scale-Up: Industrial-scale production involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize by-products.
Types of Reactions:
Reduction: Reduction reactions can be performed to reduce functional groups within the molecule.
Substitution: Substitution reactions involve replacing one functional group with another, such as replacing a halogen with an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and alcohols.
Reduction Products: Alcohols, amines, and alkanes.
Substitution Products: Amides, esters, and ethers.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and molecular interactions. Medicine: Industry: The compound is used in the production of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism by which N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The fluorinated benzo[d]thiazole moiety may interact with enzymes or receptors, leading to biological effects. The dimethylaminoethyl group can enhance the compound's solubility and bioavailability.
Comparaison Avec Des Composés Similaires
N-(2-(dimethylamino)ethyl)-N-(3-fluorobenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride: Similar structure but with a different position of the fluorine atom.
N-(2-(dimethylamino)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride: Similar structure but with a chlorine atom instead of fluorine.
N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzene-1-carboxamide hydrochloride: Similar structure but with a benzene ring instead of cyclohexane.
Uniqueness: The presence of the fluorine atom at the 4-position of the benzo[d]thiazole ring and the cyclohexanecarboxamide core distinguishes this compound from its analogs, potentially leading to unique biological and chemical properties.
Propriétés
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3OS.ClH/c1-21(2)11-12-22(17(23)13-7-4-3-5-8-13)18-20-16-14(19)9-6-10-15(16)24-18;/h6,9-10,13H,3-5,7-8,11-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZNTYICZNJGRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3CCCCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide](/img/new.no-structure.jpg)
![1-(4-chlorophenyl)-3-[(1E)-1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]urea](/img/structure/B2671159.png)


![2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2671162.png)


![N-(2-methoxyethyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2671167.png)
![1-(4-ethoxyphenyl)-N-[(4-methylphenyl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2671168.png)

